N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a hydroxy-substituted cyclohexene ring linked via a methylene group to the carboxamide nitrogen.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGKPZHSXYGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with a suitable hydroxycyclohexenyl derivative. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-[(1-oxocyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide.
Reduction: Formation of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxycyclohexenyl group may facilitate binding to enzymes or receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 239.32 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that compounds containing thiophene moieties often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Thiophene derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antioxidant Activity : The presence of hydroxyl groups enhances the antioxidant capacity, allowing the compound to scavenge free radicals and reduce oxidative stress.
- Cell Signaling Modulation : These compounds may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives. This compound has shown promising results against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with this compound. The following table summarizes the observed effects:
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| N-[(1-hydroxycyclohex...] | 45 | 50 |
Case Studies
A notable study examined the therapeutic potential of this compound in an animal model of inflammation. The results indicated a significant decrease in swelling and pain compared to control groups treated with saline.
Case Study Summary:
- Model : Rat model of induced paw edema.
- Dosage : Administered at 10 mg/kg body weight.
- Results : Reduction in paw volume by 30% after 24 hours post-treatment.
Q & A
Q. What are the recommended synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide, and how can structural integrity be confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the thiophene-2-carboxylic acid derivative to the hydroxycyclohexene-containing amine via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate the reactive acyl chloride or active ester intermediate .
- Amide coupling : React the activated acid with the amino-substituted cyclohexene derivative under inert conditions (e.g., N₂ atmosphere) in solvents such as acetonitrile or DMF .
- Purification : Column chromatography or recrystallization to isolate the product.
Structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of the thiophene ring (δ ~6.8–7.5 ppm for aromatic protons) and cyclohexene moiety (δ ~5.5–6.0 ppm for olefinic protons) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles between the thiophene and cyclohexene rings .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer: Initial screening should focus on:
- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. IC₅₀ values can guide dose optimization .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like carbonic anhydrase (linked to anticancer activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Employ Design of Experiments (DoE) to systematically test variables:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (~80–100°C) .
- Catalyst screening : Test bases (e.g., triethylamine) or coupling agents (e.g., HATU) for amide bond efficiency .
- Continuous flow reactors : Improve mixing and heat transfer, reducing side products (e.g., hydrolysis by-products) .
- In-line analytics : Use FTIR or HPLC to monitor reaction progress in real time .
Q. How should conflicting data on biological activity (e.g., divergent IC₅₀ values across studies) be resolved?
Methodological Answer: Address discrepancies through:
- Compound purity validation : Reanalyze batches via HPLC (>95% purity) to exclude impurities as confounding factors .
- Standardized assay protocols : Use identical cell lines (e.g., ATCC-certified), culture conditions, and endpoint measurements (e.g., ATP-based viability vs. membrane integrity assays) .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on the cyclohexene ring) to identify trends in activity .
Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Derivatization : Synthesize analogs with modifications to the:
- Thiophene ring : Introduce electron-withdrawing groups (e.g., Cl) at the 5-position to enhance electrophilicity .
- Cyclohexene moiety : Replace the hydroxyl group with esters or ethers to modulate lipophilicity .
- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity .
- 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic requirements for target binding .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified enzymes/receptors .
- Cellular thermal shift assay (CETSA) : Identify target proteins by monitoring thermal stabilization upon compound binding .
- CRISPR/Cas9 knockouts : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
Q. What interdisciplinary applications exist beyond pharmacology?
Methodological Answer:
- Material science : Incorporate into conjugated polymers for organic electronics. The thiophene moiety enables π-π stacking, enhancing charge transport in OFETs .
- Photocatalysis : Functionalize metal-organic frameworks (MOFs) to exploit the compound’s photoactive properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
